molecular formula C16H20N4O2 B3887769 5-tert-butyl-N-[(Z)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

5-tert-butyl-N-[(Z)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

Cat. No.: B3887769
M. Wt: 300.36 g/mol
InChI Key: AFLXONLPQKFHCH-YVLHZVERSA-N
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Description

5-tert-butyl-N-[(Z)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in drug discovery and modern organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-N-[(Z)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide can be achieved through a multi-step process. One efficient method involves a solvent-free condensation/reduction reaction sequence. This process starts with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, leading to the formation of the desired compound through the formation of an N-(5-pyrazolyl)imine intermediate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-N-[(Z)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite for nitrosation, various oxidizing agents for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized pyrazole derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

5-tert-butyl-N-[(Z)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a valuable building block in the synthesis of other complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Pyrazole derivatives are known for their pharmacological activities, and this compound could be explored for its potential therapeutic effects.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-[(Z)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on this compound’s mechanism are limited, it is likely to interact with enzymes and receptors involved in various biological processes. The presence of the pyrazole ring and tert-butyl group may influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-butyl-N-[(Z)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

5-tert-butyl-N-[(Z)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-16(2,3)14-9-13(18-19-14)15(21)20-17-10-11-6-5-7-12(8-11)22-4/h5-10H,1-4H3,(H,18,19)(H,20,21)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLXONLPQKFHCH-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=NN1)C(=O)N/N=C\C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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